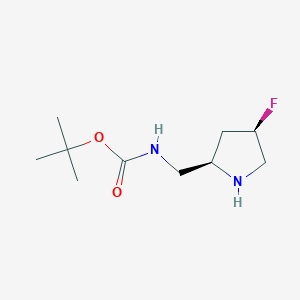![molecular formula C24H27F2NO3 B1653433 (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1835721-42-0](/img/structure/B1653433.png)
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a piperidine ring, and a fluoroethoxy group attached to a tetrahydronaphthol core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the attachment of the fluoroethoxy group. Common reagents used in these reactions include fluorobenzoyl chloride, piperidine, and fluoroethanol. The reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
(2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated groups make it suitable for use in imaging techniques, such as positron emission tomography (PET), to visualize biological processes in vivo.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials with specific functions, such as coatings or polymers.
作用機序
The mechanism of action of (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets, such as receptors or enzymes. The fluorobenzoyl group may facilitate binding to specific sites, while the piperidine ring and fluoroethoxy group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation, pain, or neurological functions.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares a similar benzoyl structure but lacks the piperidine and fluoroethoxy groups, resulting in different chemical and biological properties.
3-(3,5-Difluorophenyl)propionic acid: This compound contains fluorine atoms and a phenyl group, similar to (2R,3R)-3-[4-(4-fluorobenzoyl)piperidin-1-yl]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol, but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorobenzoyl group, a piperidine ring, and a fluoroethoxy group attached to a tetrahydronaphthol core. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1835721-42-0 |
|---|---|
分子式 |
C24H27F2NO3 |
分子量 |
415.5 |
IUPAC名 |
[1-[(2R,3R)-8-(2-fluoroethoxy)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperidin-4-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H27F2NO3/c25-10-13-30-23-3-1-2-18-14-22(28)21(15-20(18)23)27-11-8-17(9-12-27)24(29)16-4-6-19(26)7-5-16/h1-7,17,21-22,28H,8-15H2/t21-,22-/m1/s1 |
InChIキー |
HPFMDGHQRJOFBK-FGZHOGPDSA-N |
異性体SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C3CC4=C(CC3O)C=CC=C4OCCF |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C3CC4=C(CC3O)C=CC=C4OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


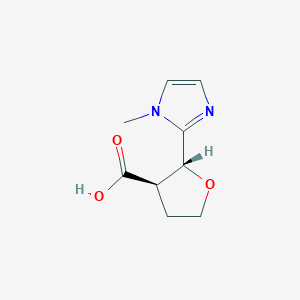
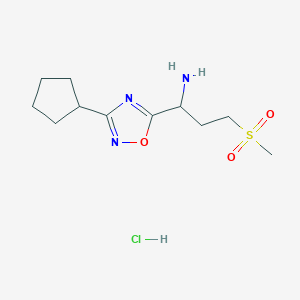
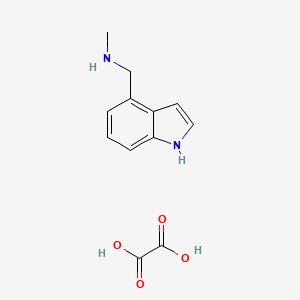
![1-isopentyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole hydrochloride](/img/structure/B1653354.png)
![1-[2-(propan-2-ylsulfanyl)ethyl]-1H-indazole-3-carbonitrile](/img/structure/B1653356.png)
![4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1R)-1-(3-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B1653358.png)
![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)
![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)
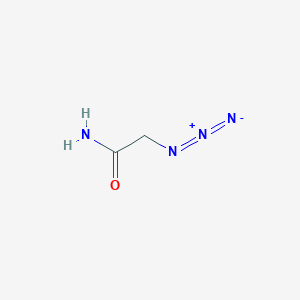
![7-Fluoro-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653370.png)

